4,6-二甲基-1H-吲哚-2,3-二酮

描述

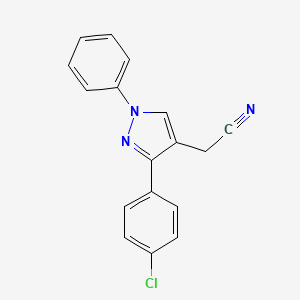

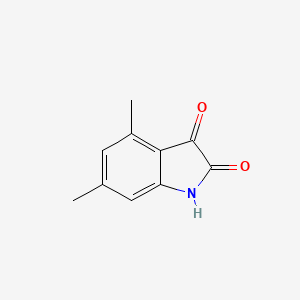

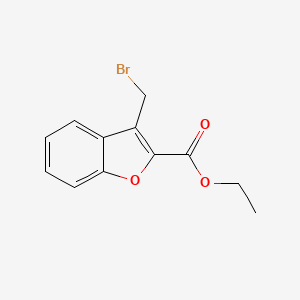

“4,6-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of “4,6-dimethyl-1H-indole-2,3-dione” involves a reaction that is heated at 80° C. for 30 minutes . The reaction mixture is then cooled to room temperature and poured into ice-water . The precipitated solid is filtered, washed with water, and dried under vacuum to yield “4,6-dimethyl-1H-indole-2,3-dione” as an orange solid .

Molecular Structure Analysis

The molecular weight of “4,6-dimethyl-1H-indole-2,3-dione” is 175.18 . The IUPAC Standard InChI is InChI=1S/C10H9NO2 .

Physical And Chemical Properties Analysis

“4,6-dimethyl-1H-indole-2,3-dione” is a solid at room temperature . It should be stored at temperatures between 2-8°C .

科学研究应用

合成和杂环化学

4,6-二甲基-1H-吲哚-2,3-二酮作为异喹啉的衍生物,在杂环化学中发挥着关键作用,可作为合成各种N-杂环化合物的多功能构建块。最近文献中广泛探讨了异喹啉及其衍生物的合成多样性,突出它们在通过Pfitzinger、环开启和环扩张反应形成新的杂环化合物方面的应用。这些进展为进一步研究杂环化合物的合成提供了新的思路(Sadeghian & Bayat, 2022)。

吲哚合成和分类

吲哚的合成,包括4,6-二甲基-1H-吲哚-2,3-二酮,具有丰富的历史,并且仍然是有机化学家关注的重要领域。提出了一个全面的框架来对所有吲哚合成进行分类,展示了制备吲哚的多种策略。这种分类强调了吲哚衍生物的结构多样性和药理特性,在各个科学领域的重要性。对吲哚合成分类的系统方法有助于理解历史和现状,促进新方法的发展(Taber & Tirunahari, 2011)。

药理应用

异喹啉及其类似物,包括4,6-二甲基-1H-吲哚-2,3-二酮,以其广泛的药理活性而闻名。它们作为众多药理活性化合物的前体突显了它们在药物化学中的重要性。异喹啉衍生物表现出抗微生物、抗癌、抗病毒、抗抽搐、抗炎和镇痛活性。本综述关注异喹啉作为抗抽搐剂的合成方法和生物活性,展示了该化合物在开发新治疗药物方面的潜力(Mathur & Nain, 2014)。

绿色化学应用

在有机合成中探索绿色方法突显了异喹啉衍生物在环保化学反应中的实用性。使用深共熔混合物(DESs)作为挥发性有机溶剂的替代品展示了朝着可持续化学实践的持续转变。这些混合物在催化关键有机转化中的有效性突显了异喹啉衍生物在现代有机合成中的重要性,为更可持续的化学过程铺平道路(Ali, Chinnam, & Aswar, 2021)。

作用机制

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

属性

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)